Home > Products > Screening Compounds P3086 > 1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea
1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea -

1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea

Catalog Number: EVT-12061825
CAS Number:
Molecular Formula: C24H21F3N6O2
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea, often referred to as BPR1R024, is a compound primarily recognized for its role as an orally active and selective inhibitor of the colony-stimulating factor-1 receptor (CSF1R). This compound has garnered attention in cancer immunotherapy due to its ability to modulate the tumor microenvironment by targeting tumor-associated macrophages. The molecular formula of this compound is C24H21F3N6O2, with a molecular weight of 482.5 g/mol, and it is classified under the category of quinazoline derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of BPR1R024 involves a multi-step process that optimizes a clinical multitargeting kinase inhibitor. The synthetic route typically includes the following steps:

  1. Formation of the Quinazoline Scaffold: The key step involves creating the 7-aminoquinazoline structure, which is critical for its interaction with the CSF1R.
  2. Coupling Reactions: The compound is synthesized through various coupling reactions that link different moieties, such as the dimethylamino group and the trifluoromethyl pyridine.
  3. Purification: Post-synthesis, the compound undergoes purification processes to ensure high purity levels suitable for pharmaceutical applications.

While specific industrial production methods are not extensively documented, it is likely that production adheres to Good Manufacturing Practices (GMP) to maintain quality and efficacy.

Molecular Structure Analysis

Structure and Data

The molecular structure of BPR1R024 can be described as follows:

  • IUPAC Name: 1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea
  • Molecular Formula: C24H21F3N6O2
  • Molecular Weight: 482.5 g/mol
  • InChI Key: ORYMWWSJZRCUSV-UHFFFAOYSA-N

The structural representation reveals a complex arrangement that includes a quinazoline core linked to various functional groups, contributing to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

BPR1R024 primarily undergoes inhibition reactions where it binds to CSF1R, preventing its activation. This mechanism is crucial for its therapeutic effects in cancer treatment. The compound's interactions involve nonclassical hydrogen-bonding interactions with the hinge region of CSF1R, enhancing its inhibitory potency.

Additionally, potential side reactions could include hydrolysis or oxidation under certain conditions, which would need to be monitored during synthesis and storage.

Mechanism of Action

Process and Data

The mechanism of action for BPR1R024 involves selective inhibition of CSF1R signaling pathways that are pivotal in tumor-associated macrophage activity. By inhibiting this receptor:

  • Tumor Microenvironment Modulation: The compound reduces macrophage recruitment and activation within tumors, leading to decreased tumor growth and improved immune response.
  • Impact on Tumor Growth: Studies indicate that targeting CSF1R can significantly alter tumor progression by modifying immune cell dynamics within the tumor microenvironment.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BPR1R024 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.
  • Stability: Stability under standard laboratory conditions is expected, but specific degradation pathways should be evaluated.

These properties are essential for determining the compound's suitability for formulation into pharmaceutical products.

Applications

Scientific Uses

BPR1R024 has significant potential applications in:

  • Cancer Immunotherapy: Its primary use lies in modulating immune responses against tumors by targeting CSF1R.
  • Research on Tumor Microenvironments: It serves as a valuable tool in studies aimed at understanding macrophage roles in cancer progression.

The ongoing research into compounds like BPR1R024 highlights their importance in developing new therapeutic strategies against cancer.

Properties

Product Name

1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea

IUPAC Name

1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea

Molecular Formula

C24H21F3N6O2

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C24H21F3N6O2/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27/h3-12,14H,13H2,1-2H3,(H2,29,32,34)

InChI Key

ORYMWWSJZRCUSV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.